molecular formula C13H19NO2 B1283405 Ethyl 3-[benzyl(methyl)amino]propanoate CAS No. 25772-94-5

Ethyl 3-[benzyl(methyl)amino]propanoate

Cat. No. B1283405
CAS RN: 25772-94-5
M. Wt: 221.29 g/mol
InChI Key: XMCDHJNMZJAIRF-UHFFFAOYSA-N
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Description

Ethyl 3-[benzyl(methyl)amino]propanoate is a chemical compound that belongs to the class of organic esters. It is characterized by the presence of an ester functional group (ethoxy carbonyl) and an amine group that is further substituted with a benzyl and a methyl group. This compound is of interest due to its potential applications in various chemical syntheses and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate was reported, which involved a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate acid by stannous chloride in ethanol . Another study presented a synthesis route for ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, involving condensation and reduction steps . These methods highlight the versatility of reactions that can be employed to synthesize compounds with similar structures to ethyl 3-[benzyl(methyl)amino]propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-[benzyl(methyl)amino]propanoate has been elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group . Such structural analyses are crucial for understanding the molecular geometry, which can influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of compounds structurally related to ethyl 3-[benzyl(methyl)amino]propanoate has been explored in various studies. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved interactions with different arylidinemalononitrile derivatives . Another study optimized the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate using hydrazine hydrate reduction, demonstrating the compound's potential for industrial-scale production . These reactions showcase the chemical versatility and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-[benzyl(methyl)amino]propanoate and related compounds can be inferred from spectroscopic and crystallographic data. For example, the crystal structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate provided insights into its molecular dimensions and packing in the solid state . Spectroscopic studies, such as IR, Raman, and NMR, have been used to characterize the vibrational frequencies and geometric parameters of similar compounds, which are essential for understanding their stability and reactivity .

properties

IUPAC Name

ethyl 3-[benzyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDHJNMZJAIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569054
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[benzyl(methyl)amino]propanoate

CAS RN

25772-94-5
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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